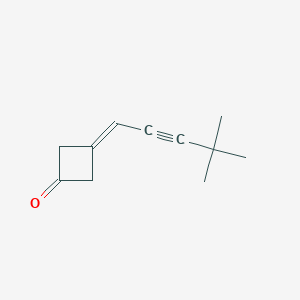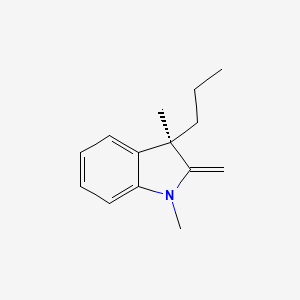
(3R)-1,3-Dimethyl-2-methylene-3-propylindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-1,3-Dimethyl-2-methylene-3-propylindoline is a chiral organic compound belonging to the indoline family Indolines are bicyclic compounds containing a benzene ring fused to a pyrrolidine ring The (3R) configuration indicates the specific spatial arrangement of the substituents around the chiral center at the third carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1,3-Dimethyl-2-methylene-3-propylindoline typically involves multi-step organic reactions One common method includes the alkylation of indoline derivatives followed by selective functional group transformations The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. Catalytic processes, such as palladium-catalyzed cross-coupling reactions, are often employed to streamline the synthesis. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
(3R)-1,3-Dimethyl-2-methylene-3-propylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the methylene group to a methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or sulfonates in the presence of strong bases like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Methyl-substituted indoline.
Substitution: Various alkyl or aryl derivatives.
科学的研究の応用
(3R)-1,3-Dimethyl-2-methylene-3-propylindoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of (3R)-1,3-Dimethyl-2-methylene-3-propylindoline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity through competitive or allosteric inhibition. The methylene group plays a crucial role in the binding affinity and specificity, influencing the overall biological activity. Pathways involved may include signal transduction cascades and metabolic processes.
類似化合物との比較
Similar Compounds
(3S)-1,3-Dimethyl-2-methylene-3-propylindoline: The enantiomer of the compound with opposite spatial configuration.
1,3-Dimethyl-2-methyleneindoline: Lacks the propyl group, resulting in different chemical and biological properties.
3-Propylindoline: Lacks the methylene and dimethyl groups, affecting its reactivity and applications.
Uniqueness
(3R)-1,3-Dimethyl-2-methylene-3-propylindoline is unique due to its specific chiral configuration and the presence of both methylene and propyl groups. These structural features contribute to its distinct chemical reactivity and potential for diverse applications in scientific research and industry.
特性
CAS番号 |
177191-50-3 |
|---|---|
分子式 |
C14H19N |
分子量 |
201.31 g/mol |
IUPAC名 |
(3R)-1,3-dimethyl-2-methylidene-3-propylindole |
InChI |
InChI=1S/C14H19N/c1-5-10-14(3)11(2)15(4)13-9-7-6-8-12(13)14/h6-9H,2,5,10H2,1,3-4H3/t14-/m0/s1 |
InChIキー |
GKZUGVPFUXMPBO-AWEZNQCLSA-N |
異性体SMILES |
CCC[C@]1(C(=C)N(C2=CC=CC=C21)C)C |
正規SMILES |
CCCC1(C(=C)N(C2=CC=CC=C21)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


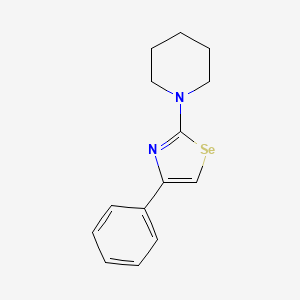
![2-[(But-3-en-2-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B12560288.png)
![N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide](/img/structure/B12560298.png)


![3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one](/img/structure/B12560321.png)
![10-Undecenamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12560326.png)
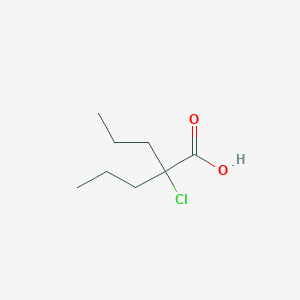
![4-[Imino(phenyl)methyl]morpholin-4-ium fluoride](/img/structure/B12560335.png)
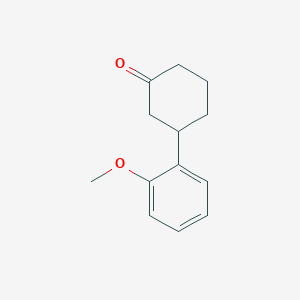
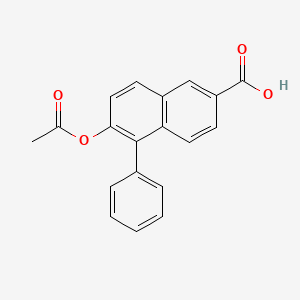

![3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12560361.png)
